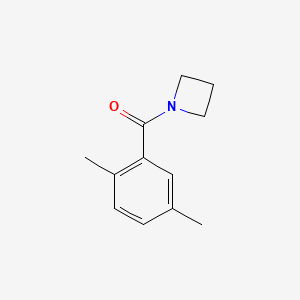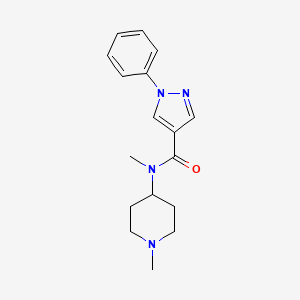
N-cycloheptyl-N-methylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylquinoxaline-2-carboxamide, also known as CHQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHQ belongs to the quinoxaline family and is a non-competitive antagonist of the NMDA receptor.
Mécanisme D'action
N-cycloheptyl-N-methylquinoxaline-2-carboxamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cycloheptyl-N-methylquinoxaline-2-carboxamide can prevent the excessive activation of glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species and prevent lipid peroxidation, which can lead to oxidative stress and neuronal damage. N-cycloheptyl-N-methylquinoxaline-2-carboxamide can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cycloheptyl-N-methylquinoxaline-2-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. N-cycloheptyl-N-methylquinoxaline-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-cycloheptyl-N-methylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-N-methylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide. Another area of interest is the investigation of the potential therapeutic effects of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in human clinical trials. Additionally, the use of N-cycloheptyl-N-methylquinoxaline-2-carboxamide in combination with other drugs or therapies may also be explored.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N-methylquinoxaline-2-carboxamide involves the reaction between 2-cyanophenylhydrazine and cycloheptanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with methyl iodide to obtain N-cycloheptyl-N-methylquinoxaline-2-carboxamide. The chemical structure of N-cycloheptyl-N-methylquinoxaline-2-carboxamide is shown below:
Applications De Recherche Scientifique
N-cycloheptyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. N-cycloheptyl-N-methylquinoxaline-2-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(13-8-4-2-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h6-7,10-13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMSADZMTBWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylquinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)


![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
